molecular formula C16H14ClN3O B2580281 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 477861-85-1

7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

Cat. No.: B2580281
CAS No.: 477861-85-1
M. Wt: 299.76
InChI Key: PVLOMXHKKBSQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine ( 477846-50-7) is an organic compound with the molecular formula C16H14ClN3O and a molecular weight of 299.75 g/mol. It is a synthetic quinazoline derivative, a class of nitrogen-containing heterocycles recognized as a privileged scaffold in medicinal chemistry due to their diverse biological activities and presence in numerous therapeutic agents . Quinazoline derivatives are extensively investigated in oncology research for their multi-targeted antitumor potential. Structurally related compounds have been identified as potent inducers of apoptosis, with some analogues demonstrating low nanomolar efficacy in caspase activation assays and cell proliferation inhibition . The biological activity of certain quinazoline compounds is linked to their ability to inhibit tubulin polymerization, thereby disrupting microtubule dynamics, which is a validated mechanism for cytotoxic agents . Furthermore, the quinazoline core is a key pharmacophore for designing receptor tyrosine kinase (RTK) inhibitors, targeting critical pathways in cancer cell growth and angiogenesis, such as those driven by EGFR and VEGFR-2 . Some members of this chemical class are notably effective against cells overexpressing ABC transporter Pgp-1, a common mechanism of multidrug resistance, enhancing their potential utility in difficult-to-treat cancers . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified personnel in accordance with safe laboratory practices.

Properties

IUPAC Name

7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-21-13-5-2-11(3-6-13)9-18-16-14-7-4-12(17)8-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLOMXHKKBSQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325727
Record name 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477861-85-1
Record name 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine typically involves the condensation reaction of 4-chloroanthranilic acid amide with triethyl orthoformate, followed by further modifications . The reaction conditions often include heating at elevated temperatures and the use of catalysts to facilitate the formation of the quinazoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is a derivative of quinazoline, a class of compounds recognized for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in oncology, infectious disease treatment, and as a building block for further chemical synthesis.

Medicinal Chemistry

The compound is primarily investigated for its anticancer properties . Quinazoline derivatives, including this compound, have shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, impacting cellular signaling pathways critical for tumor growth and survival .
  • Cell Cycle Regulation : Studies have indicated that quinazoline derivatives can induce apoptosis and regulate the cell cycle in cancer cells, making them potential candidates for cancer therapeutics .

Antimicrobial Activity

Research has highlighted the antibacterial and antifungal properties of this compound. Quinazoline derivatives are known to exhibit activity against various bacterial strains and fungi:

  • Mechanism of Action : These compounds can disrupt bacterial cell walls or inhibit essential metabolic pathways, leading to microbial death .
  • Clinical Relevance : The potential to combat resistant strains of bacteria makes this compound a candidate for further development in antimicrobial therapies .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties , which could be beneficial in treating conditions characterized by chronic inflammation. The modulation of inflammatory pathways presents an opportunity for therapeutic intervention in diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. MTT assays indicated a dose-dependent inhibition of cell growth, suggesting its potential as an effective anticancer agent .
  • Antimicrobial Testing : A series of synthesized quinazoline derivatives were screened against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed considerable antibacterial activity, reinforcing the potential use of this compound in treating resistant infections .
  • Anti-inflammatory Studies : Experimental models have shown that quinazoline derivatives can reduce inflammation markers in animal models of arthritis, highlighting their therapeutic potential in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets, leading to various biological effects. For example, it may inhibit certain enzymes or receptors involved in cell signaling pathways, thereby exerting its therapeutic effects . The compound can induce cellular apoptosis in a dose-dependent manner, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Analysis at Key Positions

Quinazoline derivatives are often modified at positions 4 and 7 to optimize bioactivity. The target compound’s distinguishing features include:

  • Position 7 : A chlorine atom, which may enhance electrophilic interactions in biological targets.
Table 1: Substituent Profiles of Key Quinazoline Analogues
Compound Name & Source Position 4 Substituent Position 7 Substituent Additional Modifications
Target Compound N-(4-Methoxybenzyl)amine Chlorine None
18A () 3-Chloro-4-(3-fluorobenzyloxy)phenyl 3-(4-Morpholinyl)propoxy 8-Methoxy
14B () 3-Chlorophenyl 3-(4-Methylpiperazinyl)propoxy 8-Methoxy
EP128495 () N-(4-Methoxyphenyl)-N-methylamine Methyl 2-Methyl
7-Chloro-N-(cyclopropylmethyl) () Cyclopropylmethylamine Chlorine None

Key Observations :

  • Chlorine vs. Alkoxy Groups : Chlorine at position 7 (target compound) may improve binding affinity compared to alkoxy groups (e.g., 18A’s morpholinylpropoxy), as halogens often enhance target interactions .

Physicochemical Properties

Data from analogues suggest trends in melting points, solubility, and spectroscopic profiles:

Table 2: Physical and Spectroscopic Data
Compound Name & Source Melting Point (°C) TLC Rf (Solvent) IR Key Peaks (cm⁻¹)
18A () 152–154 0.55 (50% MeOH/EtOAc) 3262 (N-H), 1084 (C-O)
14B () 185–187 0.25 (MeOH) 3254 (N-H), 1083 (C-O)
Target Compound Not reported Not reported Expected: ~3260 (N-H), 1250 (C-OCH₃)

Key Observations :

  • Melting points for 4,7-disubstituted quinazolines range widely (150–190°C), influenced by hydrogen bonding and crystallinity .
  • Methoxy groups (e.g., in the target’s benzyl substituent) typically show IR peaks near 1250 cm⁻¹, consistent with C-O stretching .

Key Observations :

  • Substitutions at position 2 (e.g., methyl in EP128495) improve anticancer efficacy compared to halogens .
  • The target’s lack of a position 2 substituent may limit its potency relative to EP128495 but could reduce off-target effects.

Q & A

What are the optimal synthetic routes for 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine, and how can purity be ensured?

Basic Research Question
The compound is synthesized via nucleophilic substitution of 4-chloroquinazoline derivatives. A typical method involves coupling 7-chloro-4-chloroquinazoline with (4-methoxyphenyl)methylamine in a polar aprotic solvent (e.g., DMF) using a base like Hunig’s base (N,N-diisopropylethylamine) to facilitate the reaction . Purification is achieved via silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexanes) to isolate the product. Purity (>98%) is validated using HPLC with trifluoroacetic acid-modified mobile phases and LCMS retention time analysis .

Which analytical techniques are critical for structural characterization and quality control?

Basic Research Question
1H/13C NMR confirms substituent positions and molecular integrity, with characteristic shifts for the quinazoline core (e.g., δ 8.5–9.0 ppm for C2-H) and methoxy groups (δ ~3.8 ppm) . High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]+). For crystalline samples, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves stereochemical details . Purity is monitored via HPLC with diode array detection (DAD) and LCMS .

What mechanistic insights explain its apoptosis-inducing activity?

Advanced Research Question
The compound induces apoptosis via caspase-3 activation (EC50 ~2 nM in T47D cells) and tubulin polymerization inhibition, disrupting microtubule dynamics . Methodologically, assess caspase-3/7 activity using fluorogenic substrates (e.g., Ac-DEVD-AMC) and validate tubulin effects via in vitro polymerization assays (e.g., monitoring turbidity at 340 nm) . Cross-validate with flow cytometry for Annexin V/propidium iodide staining to quantify apoptotic populations.

How do structural modifications impact biological activity in SAR studies?

Advanced Research Question
The 7-chloro and N-methyl groups are critical for potency. Removing the N-methyl group reduces caspase activation by >100-fold, while substituting the 7-chloro with methoxy or hydrogen diminishes tubulin binding . To design SAR studies:

  • Synthesize analogs with substitutions at positions 6, 7, and the aniline moiety.
  • Test in apoptosis (caspase-3) and proliferation (GI50) assays.
  • Use molecular docking to predict interactions with tubulin’s colchicine site .

How is in vivo efficacy evaluated, and what pharmacokinetic parameters are relevant?

Advanced Research Question
Evaluate efficacy in xenograft models (e.g., MX-1 breast cancer) via oral dosing (10–50 mg/kg daily). Monitor tumor volume and survival rates . Key pharmacokinetic parameters include:

  • Bioavailability : Assess plasma concentration via LC-MS/MS.
  • Half-life : Determine t1/2 in rodent models (e.g., ~40 hours in humans for related compounds) .
  • BBB penetration : Measure brain-to-plasma ratio; logP ~3.5 enhances CNS access .

How should contradictory data between in vitro and in vivo models be resolved?

Advanced Research Question
Discrepancies may arise from metabolic stability or off-target effects. Strategies include:

  • Metabolite identification : Use liver microsome assays and HPLC-HRMS.
  • Orthogonal assays : Compare apoptosis (caspase-3) vs. antiproliferative (MTT) endpoints.
  • Kinase profiling : Screen against panels (e.g., Reaction Biology’s kinase assay) to exclude off-target kinase inhibition .

What methodologies assess selectivity against kinase targets?

Advanced Research Question
Use kinase profiling platforms (e.g., Eurofins KinaseProfiler) to test inhibition at 1 µM against 100+ kinases. For c-Src/Abl, IC50 values <10 nM indicate high selectivity . Computational docking (e.g., AutoDock Vina) predicts binding to ATP pockets, while surface plasmon resonance (SPR) measures binding kinetics .

How is blood-brain barrier (BBB) penetration optimized?

Advanced Research Question
Modify logP via substituents (e.g., methoxy groups enhance lipophilicity) . Assess P-glycoprotein (P-gp) efflux using MDCK-MDR1 cells; low efflux ratios (<2.5) indicate BBB compatibility. In vivo, measure brain/plasma ratios after IV dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.